Triethyl heptane-1,1,7-tricarboxylate
Description
Structure
3D Structure
Properties
CAS No. |
55502-79-9 |
|---|---|
Molecular Formula |
C16H28O6 |
Molecular Weight |
316.39 g/mol |
IUPAC Name |
triethyl heptane-1,1,7-tricarboxylate |
InChI |
InChI=1S/C16H28O6/c1-4-20-14(17)12-10-8-7-9-11-13(15(18)21-5-2)16(19)22-6-3/h13H,4-12H2,1-3H3 |
InChI Key |
YUNCXLSNVIKKDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Triethyl Heptane 1,1,7 Tricarboxylate
Established Synthetic Pathways for Triethyl Heptane-1,1,7-Tricarboxylate
The synthesis of this compound can be approached through several established methodologies in organic chemistry. These routes primarily involve the construction of the heptanedioic acid backbone followed by or concurrent with the introduction of the ester functionalities.
Esterification Approaches to Tricarboxylic Acid Precursors
A direct and fundamental approach to the synthesis of this compound involves the esterification of its corresponding tricarboxylic acid precursor, heptane-1,1,7-tricarboxylic acid. The most common method for this transformation is the Fischer-Speier esterification. organic-chemistry.org This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process, and to drive it towards the formation of the triester, it is typically necessary to either use a large excess of the alcohol (ethanol) or to remove the water that is formed as a byproduct. organic-chemistry.orgmasterorganicchemistry.com
Table 1: Typical Conditions for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Alcohol | Ethanol (large excess) | Acts as both reactant and solvent, shifts equilibrium |
| Catalyst | Concentrated H₂SO₄ or TsOH | Protonates the carbonyl group, activating it for nucleophilic attack |
| Temperature | Reflux | Increases reaction rate |
| Byproduct Removal | Azeotropic distillation (e.g., with a Dean-Stark trap) | Removes water to drive the equilibrium towards the product |
Malonic Ester Synthesis and Related Carbon-Carbon Bond Forming Reactions
The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids and is highly applicable to the synthesis of the backbone of this compound. organicchemistrytutor.comchemistrysteps.com This method relies on the high acidity of the α-hydrogens of diethyl malonate, which can be readily deprotonated by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. jove.com This enolate is a potent nucleophile that can undergo substitution reactions with alkyl halides. organicchemistrytutor.com
A plausible synthetic route to the target molecule using this approach could involve two key steps:
Michael Addition: The reaction of the diethyl malonate enolate with an α,β-unsaturated ester, such as ethyl acrylate (B77674), in a Michael addition reaction. wikipedia-on-ipfs.orgspcmc.ac.in This would form a tetraethyl ester intermediate.
Alkylation: A subsequent alkylation of a malonate derivative. For instance, reacting diethyl malonate with a halo-ester like ethyl 6-bromohexanoate. A patent describes a similar process where 1,6-dibromohexane (B150918) is reacted with diethyl malonate. google.com
Following the carbon-carbon bond formation, the resulting polysubstituted malonic ester can be hydrolyzed and decarboxylated to yield the desired carboxylic acid backbone, which can then be esterified as described in section 2.1.1. However, to obtain the 1,1,7-tricarboxylate structure, a final esterification step would be necessary without the decarboxylation of the geminal diester.
Advanced Coupling and Chain Extension Strategies
While the malonic ester synthesis provides a robust pathway, other advanced strategies can be envisioned for the construction of the this compound backbone. These methods could offer alternative routes with potentially higher efficiency or selectivity.
One such strategy could involve the use of organometallic coupling reactions. For instance, a suitably functionalized organocuprate reagent could be used to open an epoxide, followed by further functional group manipulations to install the required carboxylate groups.
Another approach could be a tandem reaction sequence. For example, a Morita-Baylis-Hillman reaction between an aldehyde and an acrylate could be followed by a Michael addition of a malonate. nih.gov This would create a highly functionalized intermediate that could be further elaborated to the target molecule.
Mechanistic Studies of this compound Formation
Detailed mechanistic studies, including reaction kinetics and transition state analysis, are not widely available for the specific synthesis of this compound. However, the mechanisms of the fundamental reactions involved in its synthesis, such as the Fischer esterification and malonic ester synthesis, are well-established.
Reaction Kinetics and Transition State Analysis
Fischer Esterification: The kinetics of Fischer esterification are influenced by several factors, including the structure of the alcohol and carboxylic acid, the concentration of the acid catalyst, and the temperature. chembam.comucr.ac.cr The reaction is generally considered to follow a second-order rate law. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. Steric hindrance around the carboxylic acid group or the alcohol can significantly decrease the reaction rate. ucr.ac.cr
Malonic Ester Synthesis: The alkylation step of the malonic ester synthesis proceeds via an Sₙ2 mechanism. organicchemistrytutor.com The reaction rate is therefore dependent on the concentration of both the malonate enolate and the alkyl halide. The transition state is thought to involve a backside attack of the nucleophilic enolate on the electrophilic carbon of the alkyl halide. jove.comjove.com The stability of this transition state is influenced by steric factors, with primary alkyl halides being the most reactive. organicchemistrytutor.com The decarboxylation of the β-dicarboxylic acid intermediate, if that route is taken, proceeds through a cyclic six-membered transition state. jove.com
Catalytic Systems in the Synthesis of Tricarboxylate Esters
The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid, heptane-1,1,7-tricarboxylic acid. This transformation typically employs various catalytic systems to enhance reaction rates and yields.
Acid Catalysis: The most common method for this type of esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the ethanol. The reaction is reversible, and to drive the equilibrium towards the formation of the triester, water is typically removed as it is formed, often by azeotropic distillation. For tricarboxylate esters like those derived from citric acid, catalysts such as sulfonic acids have been shown to be effective, offering advantages like high activity and reduced side reactions compared to concentrated sulfuric acid. semanticscholar.org
Solid Acid Catalysts: To simplify catalyst separation and minimize environmental impact, solid acid catalysts are increasingly utilized. These include sulfonic acid-functionalized resins, zeolites, and heteropoly acids. semanticscholar.org For instance, in the synthesis of related tricarballylate (B1239880) esters, solid acid H-Beta zeolites have been used. researchgate.net Such catalysts offer the benefits of easy recovery and recyclability.
Enzymatic Catalysis: Biocatalysis using enzymes like lipases presents a green alternative for ester synthesis. ontosight.ai Lipases can catalyze esterification under mild reaction conditions, often with high selectivity, which can be advantageous for complex molecules. Carboxylic acid reductases (CARs) have also been reported to catalyze esterification in aqueous environments, offering a novel approach to green ester synthesis. nih.gov
A comparative table of catalytic systems for the synthesis of tricarboxylate esters is presented below:
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Acid | H₂SO₄, p-TsOH | Reflux in excess alcohol | High reaction rates, low cost | Difficult to separate, corrosive |
| Solid Acid | Zeolites, Sulfonated Resins | Higher temperatures | Easy separation, reusable | Can be less active than homogeneous catalysts |
| Enzymatic | Lipases, CARs | Mild (near room) temperature, aqueous or organic solvent | High selectivity, environmentally friendly | Higher cost, can be sensitive to reaction conditions |
Derivatization and Chemical Transformations of this compound
The chemical reactivity of this compound is dictated by the presence of its three ester functional groups. These groups can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives.
Synthesis of Novel Analogs and Homologs
Analogs: Novel analogs of this compound can be synthesized by varying the alcohol component of the ester. For example, reaction of heptane-1,1,7-tricarboxylic acid with other alcohols such as methanol (B129727), propanol, or butanol, under similar catalytic conditions, would yield the corresponding trimethyl, tripropyl, or tributyl esters. An example is the synthesis of tri(2-heptyl heptanol) citrate (B86180) from citric acid and 2-heptyl heptanol. semanticscholar.org
Homologs: Homologs can be prepared by starting with dicarboxylic acids of different chain lengths in the initial synthetic sequence. For instance, using suberic acid (octanedioic acid) or azelaic acid (nonanedioic acid) derivatives in a Michael addition reaction with a malonic ester derivative would lead to longer-chain tricarboxylate esters.
Hydrolysis and Transesterification Processes
Hydrolysis: The three ester groups of this compound can be hydrolyzed back to the parent heptane-1,1,7-tricarboxylic acid and ethanol. This reaction can be catalyzed by either acid or base. youtube.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. It is typically carried out by heating the ester in the presence of a dilute strong acid, such as aqueous HCl or H₂SO₄.
Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt of the acid. The reaction is carried out by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. The free carboxylic acid can then be obtained by acidification of the reaction mixture.
Transesterification: This process involves the conversion of the ethyl esters to other esters by reaction with a different alcohol in the presence of a catalyst. organic-chemistry.org For example, reacting this compound with an excess of methanol and an acid or base catalyst will lead to the formation of Trimethyl heptane-1,1,7-tricarboxylate. This reaction is also an equilibrium process, and the use of a large excess of the new alcohol drives the reaction to completion.
Decarboxylation Pathways
The gem-diester moiety at the 1-position of this compound is structurally related to malonic esters. Malonic esters are known to undergo decarboxylation upon heating, typically after hydrolysis of one of the ester groups to a carboxylic acid. This process proceeds through a cyclic transition state.
A plausible decarboxylation pathway for this compound would involve selective hydrolysis of one of the C-1 ester groups, followed by heating to induce decarboxylation, yielding Diethyl heptane-1,7-dicarboxylate. Complete hydrolysis to the tricarboxylic acid followed by heating would likely lead to decarboxylation at the 1-position to yield heptane-1,7-dicarboxylic acid (pimelic acid).
Cyclization and Annulation Reactions
Intramolecular cyclization reactions of long-chain esters like this compound can lead to the formation of cyclic compounds. A notable example is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. For this compound, a Dieckmann-type condensation between the C-1 and C-7 ester groups could potentially lead to the formation of a six-membered ring, specifically a substituted cyclohexanone (B45756) derivative. This reaction is typically promoted by a strong base, such as sodium ethoxide.
Functional Group Interconversions and Modifications
The ester groups of this compound can be converted into other functional groups, providing pathways to a variety of other compounds.
Reduction: The ester groups can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) would reduce all three ester groups to yield the corresponding triol, heptane-1,1,7,7-tetraol, which would likely exist as a more stable tautomer or rearrange. youtube.com Milder reducing agents could potentially offer some selectivity.
Conversion to Amides: Reaction with ammonia (B1221849) or primary or secondary amines can convert the ester groups into amides. This amidation reaction typically requires heating and may be catalyzed.
Grignard Reactions: The ester groups can react with Grignard reagents (RMgX). This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to each ester group, leading to the formation of tertiary alcohols after an acidic workup.
The following table summarizes some key functional group interconversions for this compound:
| Reagent(s) | Product Functional Group |
| LiAlH₄, then H₃O⁺ | Primary Alcohol |
| RNH₂, Δ | Amide |
| 1. RMgX (excess), 2. H₃O⁺ | Tertiary Alcohol |
Advanced Analytical Characterization Techniques for Triethyl Heptane 1,1,7 Tricarboxylate and Its Derivatives
Spectroscopic Analysis in Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For esters like Triethyl heptane-1,1,7-tricarboxylate, ¹H NMR and ¹³C NMR are particularly informative. ucalgary.ca
In ¹H NMR, the chemical shifts of protons provide insight into their local electronic environment. Protons adjacent to the ester's carbonyl group (H-C-C=O) typically resonate in the range of 2.0-2.5 ppm, while protons on the carbon attached to the ester oxygen (H-C-O) are deshielded and appear further downfield, between 3.5 and 4.5 ppm. ucalgary.ca The heptane (B126788) backbone would present a series of signals in the aliphatic region, with specific splitting patterns revealing the connectivity of the protons.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of 160-180 ppm. ucalgary.ca The carbons of the ethyl groups and the heptane chain would appear at higher field strengths.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
|---|---|---|
| ¹H | H-C-C=O | 2.0 - 2.5 |
| ¹H | H-C-O (Ester) | 3.5 - 4.5 |
| ¹³C | C=O (Ester) | 160 - 180 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is primarily used to identify the functional groups present in a molecule. Esters exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretch, which typically appears in the range of 1735-1750 cm⁻¹. numberanalytics.comwikipedia.org Another key feature for esters is the presence of two C-O stretching bands between 1300 and 1000 cm⁻¹. ucalgary.ca The spectrum of this compound would be dominated by these ester-related peaks, alongside absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chains. Saturated esters generally show a C=O stretch between 1755 and 1735 cm⁻¹. spectroscopyonline.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O | Stretch | 1300 - 1000 (two bands) |
Chromatographic and Mass Spectrometric Methodologies
Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and fragmentation of molecules. The coupling of these techniques offers a powerful analytical approach.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the analysis of esters, reversed-phase HPLC (RP-HPLC) is commonly employed. americanpharmaceuticalreview.com A C18 column is a typical stationary phase, offering good separation of nonpolar to moderately polar compounds. chromforum.org
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com The composition of the mobile phase can be adjusted (gradient or isocratic elution) to achieve optimal separation of this compound from any impurities or related derivatives. Detection is often performed using a UV detector, although for compounds with weak chromophores like aliphatic esters, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be more suitable. chromforum.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds like many esters. wikipedia.org In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer.
The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum. This spectrum serves as a molecular fingerprint, showing the molecular ion peak (corresponding to the mass of the compound) and a characteristic fragmentation pattern. ucalgary.ca For this compound, fragmentation would likely involve the loss of ethoxy groups and cleavage of the heptane chain, providing valuable structural information. For complex mixtures, derivatization of the compounds into more volatile forms, such as methyl esters, can be employed prior to GC-MS analysis. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a powerful and indispensable tool for the separation, identification, and quantification of this compound. The combination of liquid chromatography's separation capabilities with the precise mass measurement of high-resolution mass spectrometry provides unparalleled specificity and sensitivity.
In a typical LC-HRMS analysis, a reversed-phase chromatographic method would be employed. Given its ester functionalities and the long alkyl chain, this compound is expected to be a relatively non-polar compound. Therefore, it would be well-retained on a C18 or similar stationary phase, eluting with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The gradient would likely start with a higher proportion of water and gradually increase the organic solvent concentration to ensure the elution of the compound.
Upon introduction into the mass spectrometer, typically via electrospray ionization (ESI), the compound would be ionized, most likely forming protonated molecules [M+H]+ or adducts with other cations present in the mobile phase, such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. High-resolution instruments, such as Orbitrap or time-of-flight (TOF) analyzers, would measure the mass-to-charge ratio (m/z) of these ions with high accuracy, allowing for the determination of the elemental composition.
Table 1: Predicted LC-HRMS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C16H28O6 |
| Monoisotopic Mass | 316.1886 u |
| Predicted Adducts (Positive ESI) | [M+H]+, [M+Na]+, [M+NH4]+ |
| Expected Retention Behavior | Strong retention on C18 column |
| Predicted Key Fragmentations (MS/MS) | Neutral loss of C2H4, cleavage of the heptane chain |
Computational and Theoretical Approaches in Molecular Characterization
Computational and theoretical methods offer a powerful complement to experimental techniques by providing in-depth insights into the molecular properties of this compound at an atomic level. These approaches can predict and explain the compound's electronic structure, reactivity, and dynamic behavior.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These calculations can provide a wealth of information, including optimized molecular geometry, charge distribution, and molecular orbital energies.
By performing DFT calculations, one could determine the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. This would reveal bond lengths, bond angles, and dihedral angles, offering a precise picture of its structure. The distribution of electron density across the molecule can be visualized through electrostatic potential maps, which would highlight the electron-rich regions around the carbonyl oxygens of the ester groups, indicating their susceptibility to electrophilic attack.
Furthermore, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would provide key insights into the compound's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. For a molecule like this compound, the HOMO is likely to be localized on the oxygen atoms of the ester groups, while the LUMO may be centered on the carbonyl carbons.
Table 2: Predicted Parameters from Quantum Chemical Calculations for this compound
| Parameter | Predicted Outcome |
| Optimized Geometry | Detailed bond lengths and angles of the ground state conformation |
| Electrostatic Potential | Negative potential around carbonyl oxygens, positive potential on adjacent carbons |
| HOMO-LUMO Gap | Indication of chemical reactivity and kinetic stability |
| Partial Atomic Charges | Quantitative measure of charge distribution across the molecule |
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound over time. Due to the presence of multiple single bonds in its heptane backbone and ethyl ester groups, the molecule can adopt a vast number of different conformations.
MD simulations would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for every atom in the system. This would generate a trajectory of the molecule's movements, revealing how it folds, flexes, and interacts with its surroundings.
From these simulations, one can analyze the preferred conformations of the molecule and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. For instance, the accessibility of the ester groups for chemical reactions could be highly dependent on the predominant conformations.
Additionally, MD simulations can provide insights into various dynamic properties, such as the diffusion coefficient of the molecule in a given solvent and the timescale of its internal motions. This information is valuable for understanding its behavior in solution and for designing applications where its mobility is a key factor.
Table 3: Potential Insights from Molecular Dynamics Simulations of this compound
| Analysis | Information Gained |
| Conformational Analysis | Identification of the most stable conformers and their relative populations |
| Root Mean Square Deviation (RMSD) | Assessment of the molecule's structural stability over time |
| Radial Distribution Functions (RDFs) | Characterization of interactions with solvent molecules |
| Diffusion Coefficient | Prediction of the molecule's mobility in a given medium |
Research Applications and Broader Scientific Relevance of Triethyl Heptane 1,1,7 Tricarboxylate
Role as a Key Synthetic Intermediate and Building Block in Complex Molecular Architectures
The structural characteristics of triethyl heptane-1,1,7-tricarboxylate, particularly the presence of multiple reactive sites, make it a valuable precursor in the construction of intricate molecular frameworks. The malonate-like functionality at one end of the molecule and the additional ester group at the other end of the long aliphatic chain provide handles for a variety of chemical transformations.
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are found in numerous biologically active compounds. Long-chain dicarboxylic acids and their derivatives are fundamental components of many natural products. The synthesis of such long-chain α,ω-dicarboxylic acids can be achieved from renewable fatty acids and plant oils through multistep enzymatic catalysis. This highlights the importance of the core structure of this compound in the realm of natural product chemistry. The ability to introduce additional complexity via the third carboxylate group makes it a potentially valuable, albeit more complex, building block for the synthesis of polyketides and other classes of natural products.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive for the generation of chemical libraries and for the synthesis of active pharmaceutical ingredients. The structure of this compound, with its multiple electrophilic and potentially nucleophilic sites (after deprotonation), suggests its suitability as a component in MCRs. For example, malonic esters are well-known participants in Michael additions, a key step in many MCRs. The long alkyl chain could also influence the solubility and reactivity of the molecule in these complex reaction mixtures.
The synthesis of molecules with C3v symmetry is of significant interest due to their unique properties and applications in areas such as catalysis and materials science. While this compound itself does not possess C3v symmetry, it could potentially be used as a building block for the construction of such architectures. For instance, three molecules of a derivative of this compound could be coupled to a central core to create a C3-symmetric molecule. The long heptane (B126788) chain would radiate from the core, creating a star-shaped or tripodal structure. The ester functionalities could then be further modified to introduce other chemical groups.
Contributions to Polymer Science and Advanced Materials Chemistry
The presence of three ester functional groups suggests that this compound could play a significant role in polymer chemistry, either as a monomer that influences polymer properties or as a crosslinking agent to create polymer networks.
In polymer synthesis, monomers with multiple reactive groups are used to create branched or crosslinked polymers. This compound, with its three ester groups, can be envisioned to act as a trifunctional monomer or crosslinking agent. In condensation polymerization reactions, such as the formation of polyesters or polyamides (after conversion of the esters to other functional groups), the inclusion of this molecule would lead to the formation of a three-dimensional polymer network. This crosslinking would significantly impact the material's mechanical properties, such as increasing its rigidity and thermal stability. The long aliphatic chain of the heptane backbone would also be expected to influence the flexibility and hydrophobicity of the resulting polymer.
Below is a table summarizing the potential applications of this compound based on its structural features:
| Structural Feature | Potential Application | Rationale |
| 1,1-Dicarboxylate (Malonate-like) | Precursor in Natural Product Synthesis | Common building block for carbon-carbon bond formation. |
| 1,1-Dicarboxylate | Scaffold for Heterocyclic Synthesis | Can participate in cyclization reactions. |
| Multiple Ester Groups | Component in Multicomponent Reactions | Provides multiple reaction sites for complex transformations. |
| Trifunctionality | Building Block for C3v-Symmetric Architectures | Can be coupled to a central core to create tripodal structures. |
| Three Ester Groups | Monomer/Crosslinker in Polymer Synthesis | Can form a three-dimensional polymer network, enhancing material properties. |
| Long Aliphatic Chain | Modifier of Polymer Properties | Influences flexibility, hydrophobicity, and other physical characteristics of materials. |
Catalysis and Reaction Medium Studies Involving this compound
The ester functionalities of this compound are central to its potential roles in catalysis, both as a substrate and potentially as a component of the reaction medium.
The synthesis and modification of polymers and other functional materials from tricarboxylate esters often rely on the development of efficient and selective catalysts. Transesterification, a key reaction for this class of compounds, is a prime example. jbiochemtech.com
Catalyst Systems for Tricarboxylate Reactions:
Homogeneous Catalysts: Traditional acid and base catalysts, such as sulfuric acid or sodium hydroxide, can be employed for the transesterification of this compound. jbiochemtech.com However, these often require neutralization and can lead to waste generation.
Heterogeneous Catalysts: Solid acid and base catalysts, such as zeolites and functionalized resins, offer advantages in terms of separation and reusability, aligning with green chemistry principles. researchgate.net For instance, modified zeolites have been shown to be effective in the synthesis of triethyl citrate (B86180), a structurally related tricarboxylate. researchgate.net
Enzymatic Catalysts: Lipases are increasingly used for the synthesis of polyesters due to their high selectivity and mild reaction conditions. nih.gov Immobilized lipases could be particularly effective for the polymerization of monomers like this compound, minimizing side reactions and energy consumption.
Solvent-free synthesis is a key principle of green chemistry that aims to reduce waste and environmental impact. yale.edu The physical properties of this compound may lend themselves to such approaches.
Potential Solvent-Free Applications:
Melt Polycondensation: If this compound has a suitable melting point and thermal stability, it could be used in melt polycondensation reactions with diols or other monomers to produce polyesters without the need for a solvent. researchgate.net This method is common in the industrial production of polyesters. nih.gov
Reactive Extrusion: This technique combines polymerization and polymer processing in a single, solvent-free step. This compound could potentially be used as a reactive monomer or cross-linker in this high-efficiency process.
Future Research Directions for this compound
The full potential of this compound remains to be explored. Future research will likely focus on sustainable production methods and the discovery of novel applications based on its unique chemical structure.
Developing environmentally benign methods for the synthesis of this compound and its derivatives is a critical area for future research.
Green Chemistry Approaches:
Renewable Feedstocks: Investigating the synthesis of the heptane-1,1,7-tricarboxylic acid precursor from renewable biomass sources would significantly improve the sustainability profile of the compound.
Catalytic Efficiency: The use of highly efficient and recyclable catalysts, as discussed in section 4.3.1, is paramount to minimizing waste and energy consumption in its production and subsequent reactions. whiterose.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. greenchemistry-toolkit.org
The presence of a geminal diester group (two ester groups attached to the same carbon) at one end of the molecule and an isolated ester at the other end presents opportunities for selective chemical transformations.
Areas for Reactivity Exploration:
Selective Hydrolysis/Transesterification: It may be possible to selectively react the geminal diesters or the isolated ester group by carefully choosing reaction conditions and catalysts. This could open pathways to novel difunctional or monofunctional intermediates for further synthesis.
Intramolecular Reactions: The seven-carbon chain may allow for intramolecular cyclization reactions under specific conditions, leading to the formation of cyclic compounds with potential applications in fragrance or as specialty monomers.
Controlled Polymer Architectures: By exploiting the differential reactivity of the ester groups, it might be possible to create polymers with highly controlled architectures, such as block copolymers or polymers with pendant functional groups at specific locations.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
A comprehensive review of scientific literature and chemical databases indicates a lack of specific published research on the integration of this compound into continuous flow chemistry or automated synthesis platforms. While these technologies represent significant advancements in modern chemical synthesis, their direct application to this particular compound has not been detailed in available research.
Continuous flow chemistry involves the process of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, improved reproducibility, and greater potential for automation and scale-up. Reactions can be precisely controlled by manipulating parameters such as flow rate, temperature, and pressure, often leading to higher yields and purity.
Automated synthesis platforms combine robotics, software, and chemical reactors to perform multi-step syntheses with minimal human intervention. These systems enable high-throughput experimentation, rapid optimization of reaction conditions, and the on-demand production of molecules. The integration of analytical tools allows for real-time monitoring and data-driven decision-making.
Although the principles of these technologies are broadly applicable to the synthesis of various organic molecules, including esters, specific methodologies, reactor configurations, reaction kinetics, and optimization data for this compound within a continuous flow or automated framework are not documented. Therefore, no detailed research findings or data tables on this specific topic can be presented.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing triethyl heptane-1,1,7-tricarboxylate, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, analogous tricarboxylate esters (e.g., triethyl ethane-1,1,2-tricarboxylate) are synthesized via condensation of carboxylic acid derivatives with ethanol under acidic or basic catalysis. Reaction optimization includes adjusting molar ratios (e.g., 1:2.5 molar ratio of precursor to triethyl tricarboxylate), temperature control (40–80°C), and inert atmospheres to minimize hydrolysis. Purification typically employs fractional distillation or column chromatography .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a nonpolar column (e.g., HP-5MS) and helium carrier gas (1.0 mL/min flow rate) can resolve volatile esters. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and branching patterns. For purity, use GC with flame ionization detection (FID) and compare retention times against standards. Quantify impurities via integration of chromatographic peaks .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, amber glass containers under nitrogen to prevent oxidation and hydrolysis. Maintain temperatures below 4°C in a desiccator to avoid moisture ingress. Regularly monitor degradation via thin-layer chromatography (TLC) with 2:1 heptane/ethyl acetate eluent; degradation products appear as secondary spots (Rf ≈ 0.23–0.45) .
Advanced Research Questions
Q. How can competing byproducts during synthesis be minimized, and what strategies resolve structural ambiguities in NMR spectra?
- Methodological Answer : Byproduct formation (e.g., mono- or diesters) is reduced by using excess ethanol and slow reagent addition. For spectral ambiguity, employ 2D NMR techniques (HSQC, HMBC) to correlate ¹H and ¹³C signals. For example, ester carbonyl carbons (δ ~165–170 ppm) show cross-peaks with adjacent methylene protons (δ ~4.1–4.3 ppm). Computational modeling (DFT) further validates proposed structures .
Q. What thermodynamic models predict the solubility of this compound in nonpolar solvents, and how do local composition effects influence phase behavior?
- Methodological Answer : The Wilson or Non-Random Two-Liquid (NRTL) models account for non-ideal interactions in mixtures. For example, the parameter α12 in the NRTL equation adjusts for local composition effects in alkane/ester systems. Experimental determination via vapor-liquid equilibrium (VLE) measurements at varying temperatures (25–60°C) validates model predictions. Solubility parameters (δ) derived from Hansen solubility theory guide solvent selection .
Q. How can GC-MS protocols be adapted to distinguish this compound from structurally similar esters in complex mixtures?
- Methodological Answer : Optimize column temperature programs (e.g., 50°C initial hold, 5°C/min ramp to 200°C) to separate esters with close boiling points. Use selective ion monitoring (SIM) for fragment ions unique to the heptane backbone (e.g., m/z 508.2 [M+H]+ in analogous compounds). Compare with libraries (NIST/Wiley) and apply deconvolution software (AMDIS) to resolve overlapping peaks .
Q. What mechanistic insights explain the compound’s reactivity in transesterification or hydrolysis reactions under acidic vs. basic conditions?
- Methodological Answer : Under basic conditions (e.g., NaOH/ethanol), hydroxide ions nucleophilically attack the ester carbonyl, forming a tetrahedral intermediate. Acidic conditions (e.g., H2SO4) protonate the carbonyl oxygen, increasing electrophilicity. Kinetic studies (e.g., monitoring pH-dependent rate constants via UV-Vis spectroscopy) reveal activation energies. Isotopic labeling (¹⁸O) traces oxygen migration in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
